molecular formula C24H22FNO2 B1158680 [1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1158680
M. Wt: 375.4 g/mol
InChI Key: OLTHGHIBQIQLMQ-UHFFFAOYSA-N
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Description

The compound AM2201 5-hydroxyindole metabolite is a metabolite of the synthetic cannabinoid AM2201. AM2201 is a potent synthetic cannabinoid that acts on the cannabinoid receptors in the brain, producing effects similar to those of tetrahydrocannabinol (THC), the active ingredient in cannabis. The 5-hydroxyindole metabolite is one of the primary metabolites formed during the metabolism of AM2201 in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-naphthylmethanone under specific conditions. The resulting compound is then subjected to metabolic processes in the body to form the 5-hydroxyindole metabolite .

Industrial Production Methods

Industrial production of AM2201 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle the synthesis of synthetic cannabinoids .

Chemical Reactions Analysis

Types of Reactions

The 5-hydroxyindole metabolite of AM2201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the 5-hydroxyindole metabolite, carboxylated metabolites, and other hydroxylated derivatives .

Scientific Research Applications

The AM2201 5-hydroxyindole metabolite has several scientific research applications:

Mechanism of Action

The AM2201 5-hydroxyindole metabolite exerts its effects primarily through its interaction with cannabinoid receptors in the brain. The metabolite binds to these receptors, modulating neurotransmitter release and producing psychoactive effects. The primary molecular targets are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The AM2201 5-hydroxyindole metabolite is unique due to its specific binding affinity to cannabinoid receptors and its distinct metabolic profile. The presence of the fluoropentyl side chain in AM2201 contributes to its higher potency and unique metabolic pathways compared to other synthetic cannabinoids .

Biological Activity

The compound [1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM2201, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article discusses its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C24H22FNO2
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1307803-43-5

AM2201 exhibits its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, altered mood, and changes in appetite. The compound's structure allows it to bind effectively to these receptors, often resulting in a higher potency compared to natural cannabinoids like THC.

Pharmacological Effects

Research indicates that AM2201 has significant psychoactive effects similar to THC. Key findings include:

  • Psychoactivity : AM2201 activates CB1 receptors in the brain, leading to effects such as euphoria and relaxation, as well as potential adverse effects like anxiety and paranoia .
  • Analgesic Properties : Studies have shown that AM2201 can produce analgesic effects in animal models, suggesting potential therapeutic applications for pain management .
  • Metabolism : The compound is metabolized in the liver to various metabolites, including 5-hydroxyindole derivatives. These metabolites may also exhibit biological activity and contribute to the overall effects observed with AM2201 use.

Toxicological Profile

While AM2201 is effective in producing desired psychoactive effects, its safety profile raises concerns:

  • Toxicity : Reports indicate that synthetic cannabinoids like AM2201 can lead to severe toxicity and have been associated with fatalities in some cases . The risk of overdose is higher due to its potency and the variability in individual responses.

Case Studies

Several case studies highlight the implications of AM2201 use:

  • Case Study on Overdose : A case reported severe agitation and psychosis in a user who ingested AM2201. The individual required hospitalization for management of symptoms, illustrating the potential dangers associated with synthetic cannabinoids .
  • Long-term Effects : A study examining chronic users found persistent cognitive impairments and mood disturbances linked to prolonged AM2201 use, emphasizing the need for caution among users .

Comparative Analysis with Other Cannabinoids

The following table summarizes key differences between AM2201 and natural cannabinoids:

FeatureAM2201THC
Potency HighModerate
Receptor Affinity High for CB1/CB2Moderate for CB1
Psychoactive Effects StrongStrong
Toxicity Risk HighModerate
Legal Status Often illegalLegal in many jurisdictions

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2

InChI Key

OLTHGHIBQIQLMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF

Synonyms

(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 3
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 4
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[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 5
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 6
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

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